Lipophilicity Advantage: logP of 3-Methallyloxybenzaldehyde vs. 3-Allyloxybenzaldehyde
The target compound exhibits a computed logP of 2.454, which is +0.39 logP units higher than that of its unbranched 3-allyloxybenzaldehyde analog (logP 2.064) . This difference corresponds to an approximately 2.45-fold higher predicted octanol–water partition coefficient, attributable to the additional methyl group on the allyl moiety increasing hydrophobic surface area. For procurement decisions involving downstream applications requiring differential extraction, membrane permeability screening, or chromatographic method development, this lipophilicity offset is large enough to alter retention times and partition behavior in a practically significant manner.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 2.454 |
| Comparator Or Baseline | 3-Allyloxybenzaldehyde (CAS 40359-32-8): logP = 2.064 |
| Quantified Difference | ΔlogP = +0.39 (target 18.9% higher) |
| Conditions | Computed logP values from Chemsrc/molbase databases; consistent methodology across both compounds. |
Why This Matters
A logP difference of +0.39 translates to substantially different extraction and chromatographic behavior, which directly impacts workup efficiency, purity, and reproducibility in preparative-scale synthesis.
